molecular formula C18H13ClN2O3 B5717691 N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

N-[3-(2-CHLOROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B5717691
M. Wt: 340.8 g/mol
InChI Key: IGJTYECNPMHUEL-UHFFFAOYSA-N
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Description

N-[3-(2-chlorobenzamido)phenyl]furan-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a furan ring, a chlorobenzamido group, and a phenyl group, making it a versatile molecule for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorobenzamido)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-(2-chlorobenzamido)aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as using continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorobenzamido)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-chlorobenzamido)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-chlorobenzamido)phenyl]furan-2-carboxamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific proteins and enzymes within the bacterial cells, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-chlorobenzamido)phenyl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a chlorobenzamido group, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-15-8-2-1-7-14(15)17(22)20-12-5-3-6-13(11-12)21-18(23)16-9-4-10-24-16/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJTYECNPMHUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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